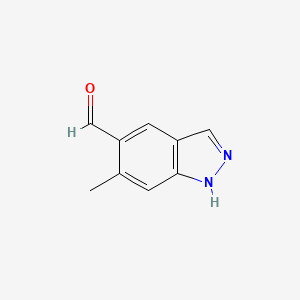

6-Methyl-1H-indazole-5-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Methyl-1H-indazole-5-carbaldehyde is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and are commonly found in various natural products and pharmaceuticals. The presence of both an aldehyde group and a methyl group on the indazole ring makes this compound a versatile intermediate in organic synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-1H-indazole-5-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-methyl-3-nitrobenzaldehyde with hydrazine hydrate, followed by cyclization and reduction steps . Another approach involves the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions .

Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yields and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to enhance efficiency and reduce costs .

Analyse Des Réactions Chimiques

Types of Reactions: 6-Methyl-1H-indazole-5-carbaldehyde undergoes various chemical reactions, including:

Substitution: The methyl group can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).

Major Products Formed:

Oxidation: 6-Methyl-1H-indazole-5-carboxylic acid.

Reduction: 6-Methyl-1H-indazole-5-methanol.

Substitution: Halogenated or nitrated derivatives of this compound.

Applications De Recherche Scientifique

Chemical Synthesis

Role as an Intermediate:

6-Methyl-1H-indazole-5-carbaldehyde serves as a crucial intermediate in the synthesis of various heterocyclic compounds. Its structure allows for diverse chemical modifications, making it a valuable building block in organic synthesis. This compound is particularly useful in the development of new pharmaceuticals and agrochemicals due to its reactivity and the functional groups present on its structure.

Table 1: Synthesis Pathways Utilizing this compound

| Reaction Type | Product | Description |

|---|---|---|

| Oxidation | 6-Methyl-1H-indazole-5-carboxylic acid | Conversion of aldehyde to carboxylic acid |

| Reduction | 6-Methyl-1H-indazole-5-methanol | Reduction of aldehyde to alcohol |

| Substitution Reactions | Halogenated derivatives | Formation of halogenated indazole derivatives |

Biological Applications

Enzyme Inhibition Studies:

The compound has been explored for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for studying receptor modulators and enzyme inhibition mechanisms. For instance, indazole derivatives have shown promise as selective inhibitors of phosphoinositide 3-kinase δ, which is relevant in treating respiratory diseases.

Anticancer Properties:

Recent studies have highlighted the anticancer potential of indazole derivatives, including this compound. Research indicates that compounds derived from this structure can exhibit significant inhibitory effects against various human cancer cell lines. For example, one study demonstrated that related indazole derivatives had IC50 values as low as 5.15 µM against chronic myeloid leukemia cells, suggesting a strong potential for therapeutic development .

Medicinal Chemistry

Therapeutic Potential:

The medicinal properties of this compound are under investigation for various therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities. The compound's structural features allow it to engage in interactions that can modulate biological pathways associated with disease processes .

Case Study: Antitumor Activity

In a study assessing the antitumor activity of indazole derivatives, several compounds were synthesized and evaluated against human cancer cell lines (A549, K562, PC-3, Hep-G2). The results indicated that specific modifications to the indazole structure could enhance anticancer activity while reducing toxicity to normal cells .

Industrial Applications

Material Science:

In addition to its applications in pharmaceuticals, this compound is utilized in the development of advanced materials. Its unique properties contribute to the formulation of organic light-emitting diodes (OLEDs) and other materials with specific electronic characteristics.

Mécanisme D'action

The mechanism of action of 6-Methyl-1H-indazole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can modulate receptor activity by interacting with receptor binding sites, influencing signal transduction pathways .

Comparaison Avec Des Composés Similaires

1H-Indazole-5-carbaldehyde: Lacks the methyl group, which may affect its reactivity and biological activity.

6-Methyl-1H-indazole-3-carbaldehyde: The position of the aldehyde group differs, leading to variations in chemical behavior and applications.

1-Methyl-1H-indazole-5-carbaldehyde:

Uniqueness: 6-Methyl-1H-indazole-5-carbaldehyde is unique due to the specific positioning of the methyl and aldehyde groups on the indazole ring. This structural arrangement imparts distinct reactivity and biological activity, making it a valuable compound in various fields of research and industry .

Activité Biologique

6-Methyl-1H-indazole-5-carbaldehyde is a heterocyclic compound derived from the indazole family, known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and comparative studies with similar compounds.

Overview of Biological Activity

This compound exhibits a range of biological activities, including:

- Antimicrobial Properties : The compound has shown efficacy against various microbial strains, including fungi and bacteria.

- Anticancer Potential : Research indicates its potential in inhibiting cancer cell proliferation.

- Anti-inflammatory Effects : It may play a role in modulating inflammatory responses.

The biological activity of this compound can be attributed to its interaction with specific biochemical pathways:

- Inhibition of Phosphoinositide 3-Kinase (PI3K) : This compound acts as a selective inhibitor of PI3K δ, which is crucial in the treatment of respiratory diseases and cancer.

- Cellular Interaction : Its structural features allow it to interact with various cellular targets, influencing signaling pathways that regulate cell growth and apoptosis.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against several strains of Candida, including C. albicans and C. glabrata. The results indicated that this compound exhibited significant antifungal activity at low concentrations, suggesting its potential as a new antifungal agent .

| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | C. albicans | 1 mM |

| This compound | C. glabrata (miconazole-resistant) | 1 mM |

Anticancer Activity

Research has demonstrated that indazole derivatives, including this compound, possess anticancer properties. A recent study highlighted its effectiveness in inhibiting the growth of certain cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it can reduce pro-inflammatory cytokine production, indicating a potential therapeutic role in inflammatory diseases .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with other indazole derivatives:

| Compound | Structure | Biological Activity |

|---|---|---|

| 1H-Indazole-5-carbaldehyde | Lacks methyl group | Lower reactivity |

| 6-Methyl-1H-indazole-3-carbaldehyde | Aldehyde at different position | Varying chemical behavior |

| 1-Methyl-1H-indazole-5-carbaldehyde | Methyl group at different position | Distinct reactivity |

The positioning of the methyl and aldehyde groups in this compound contributes to its unique biological activity compared to other derivatives, enhancing its potential as a pharmaceutical candidate.

Propriétés

IUPAC Name |

6-methyl-1H-indazole-5-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-6-2-9-7(4-10-11-9)3-8(6)5-12/h2-5H,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKCNHLIMIJOJOM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C=O)C=NN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.